Ethyl 2,4-dihydroxy-6-propylbenzoate
Overview
Description
Ethyl 2,4-dihydroxy-6-propylbenzoate is an organic compound with the molecular formula C12H16O4 It is a derivative of benzoic acid, characterized by the presence of ethyl, hydroxyl, and propyl groups attached to the benzene ring
Mechanism of Action
Ethyl 2,4-dihydroxy-6-propylbenzoate, also known as Benzoic acid, 2,4-dihydroxy-6-propyl-, ethyl ester, is a compound that has gained attention in scientific research due to its unique properties and potential applications . Here is a general outline of the aspects that would typically be covered in a comprehensive analysis of a compound’s mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dihydroxy-6-propylbenzoate can be synthesized through the esterification of 2,4-dihydroxy-6-propylbenzoic acid with ethanol in the presence of a catalytic amount of concentrated sulfuric acid. The reaction typically involves dissolving the acid in ethanol, adding the acid catalyst, and heating the mixture under reflux conditions. After the reaction is complete, the product is isolated by removing the solvent and purifying the crude product using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize costs, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dihydroxy-6-propylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: The corresponding alcohol.
Substitution: Ethers or esters, depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Ethyl 2,4-dihydroxy-6-propylbenzoate can be compared with other similar compounds, such as:
Ethyl gallate: Another ester of benzoic acid with antioxidant properties.
Mthis compound: A methyl ester derivative with similar chemical properties.
2,4-Dihydroxybenzoic acid: The parent compound with hydroxyl groups but without the ester group.
Properties
IUPAC Name |
ethyl 2,4-dihydroxy-6-propylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-3-5-8-6-9(13)7-10(14)11(8)12(15)16-4-2/h6-7,13-14H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWSSRCTMYFELV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=CC(=C1)O)O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50776485 | |
Record name | Ethyl 2,4-dihydroxy-6-propylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50776485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21855-51-6 | |
Record name | Ethyl 2,4-dihydroxy-6-propylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50776485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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